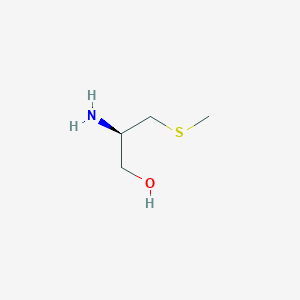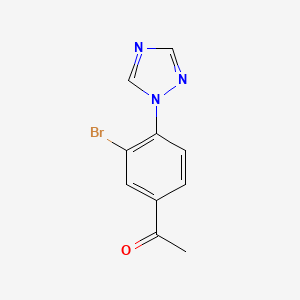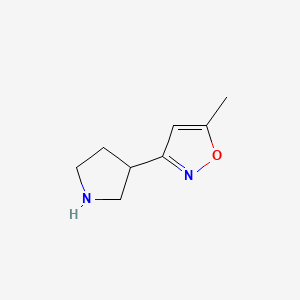
(2r)-2-Amino-3-(methylsulfanyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2r)-2-Amino-3-(methylsulfanyl)propan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a methylsulfanyl group attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2r)-2-Amino-3-(methylsulfanyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2r)-2-Amino-3-chloropropan-1-ol and sodium methylsulfide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature is maintained at around 50-60°C to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques further enhances the yield and quality of the final product.
化学反应分析
Types of Reactions: (2r)-2-Amino-3-(methylsulfanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amino alcohols
Substitution: Alkylated or acylated derivatives
科学研究应用
(2r)-2-Amino-3-(methylsulfanyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (2r)-2-Amino-3-(methylsulfanyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity, receptor binding, and signal transduction pathways.
相似化合物的比较
(2r)-2-Amino-3-hydroxypropan-1-ol: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
(2r)-2-Amino-3-(ethylsulfanyl)propan-1-ol: Contains an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in its chemical behavior and applications.
Uniqueness: (2r)-2-Amino-3-(methylsulfanyl)propan-1-ol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
属性
分子式 |
C4H11NOS |
|---|---|
分子量 |
121.20 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-methylsulfanylpropan-1-ol |
InChI |
InChI=1S/C4H11NOS/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 |
InChI 键 |
AWGBRLHYONGEEL-SCSAIBSYSA-N |
手性 SMILES |
CSC[C@@H](CO)N |
规范 SMILES |
CSCC(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine](/img/structure/B13555285.png)

![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine](/img/structure/B13555292.png)



![2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride](/img/structure/B13555338.png)



![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)



